

Elinogrel Potassium Salt (PRT-060128): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Elinogrel*

Cat. No.: *B1662655*

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Elinogrel (PRT-060128) is a direct-acting, competitive, and reversible antagonist of the P2Y₁₂ receptor, which was under development for the treatment of thrombotic diseases.^{[1][2]} Available in both intravenous and oral formulations, it offered the potential for rapid and predictable platelet inhibition.^{[3][4]} Unlike thienopyridines such as clopidogrel, **elinogrel** is not a prodrug and does not require metabolic activation, suggesting a lower potential for drug-drug interactions and genetic variability in patient response.^[5] Development of **elinogrel** was discontinued in 2012. This guide provides a comprehensive overview of the technical data and experimental methodologies related to **elinogrel** research.

Core Properties and Mechanism of Action

Elinogrel is a potent P2Y₁₂ receptor antagonist with an IC₅₀ of 20 nM. As a quinazolinamine derivative, its mechanism of action involves the direct, competitive, and reversible binding to the P2Y₁₂ receptor on platelets. This prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting ADP-mediated activation of the glycoprotein IIb/IIIa complex and subsequent platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **elinogrel**.

Table 1: In Vitro and Pharmacokinetic Properties

Parameter	Value	Reference
IC50 (P2Y12 Receptor)	20 nM	
Half-life	Approximately 12 hours	
Metabolism	Mainly unchanged, ~15% N-demethylation	
Excretion	Urine and feces	

Table 2: Pharmacokinetic Parameters from the INNOVATE-PCI Substudy

Parameter (Elinogrel Dose)	Median Value	P-value (vs. 120 mg IV + 150 mg oral)	Reference
Cmax (120 mg IV + 100 mg oral)	30,600 ng/mL	0.0079	
Cmax (120 mg IV + 150 mg oral)	20,700 ng/mL	0.0079	
AUC (0-24h) (120 mg IV + 100 mg oral)	153,088 ng.hr/mL	0.73	
AUC (0-24h) (120 mg IV + 150 mg oral)	163,091 ng.hr/mL	0.73	

Table 3: Platelet Aggregation Data from the INNOVATE-PCI Trial

Treatment Group	Platelet Aggregation Inhibition	Time to Onset	Reference
Elinogrel (IV)	More rapid and potent vs. clopidogrel	15-30 minutes for near-maximal effect	
Clopidogrel (oral loading dose)	Less rapid and potent vs. elinogrel	2-6 hours for near-maximal effect	
Elinogrel (oral maintenance)	Similar to clopidogrel at trough levels	-	

Table 4: Key Safety Outcomes from the INNOVATE-PCI Trial

Adverse Event	Elinogrel (All Doses, n=408)	Clopidogrel (n=208)	Hazard Ratio (95% CI)	Reference
TIMI Combined Bleeding	Increased	Lower	1.98 (1.10 to 3.57)	
Bleeding Requiring Medical Attention	11.5% (47/408)	6.3% (13/208)	-	
Dyspnea	12.3% (50/408)	3.8% (8/208)	-	
Transaminase Elevation (>3x ULN)	4.4% (18/408)	1.0% (2/208)	-	

Experimental Protocols

Light Transmittance Aggregometry (LTA) for Platelet Function Assessment (INNOVATE-PCI Substudy)

This protocol outlines the method used to assess platelet aggregation in the INNOVATE-PCI trial.

- Blood Collection:
 - Draw whole blood into vacutainer tubes containing 3.2% trisodium citrate for LTA with 5 $\mu\text{mol/L}$ ADP.
 - For LTA with 5 and 10 $\mu\text{mol/L}$ ADP and 4 $\mu\text{g/mL}$ collagen, collect blood in tubes with the factor Xa inhibitor C921-78.
 - Discard the first 2-4 mL of blood to prevent spontaneous platelet activation.
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
 - Centrifuge anticoagulated blood at 250g for 10 minutes to obtain PRP.
 - Keep the isolated PRP capped at 37°C.
 - Centrifuge the remaining blood at 1,000g for 10 minutes to obtain PPP.
- LTA Procedure:
 - Adjust the light transmission of the aggregometer to 0% with PRP and 100% with PPP.
 - Add the specified agonist (ADP or collagen) to the PRP.
 - Record the aggregation response for 6 minutes and report the peak platelet aggregation values.

FeCl₃-Induced Arterial Thrombosis Model in Mice (Preclinical)

This in vivo model was used to compare the therapeutic index of **elinogrel** with thienopyridines.

- Animal Preparation:
 - Anesthetize mice and exteriorize the mesenteric arteries.
- Thrombosis Induction:

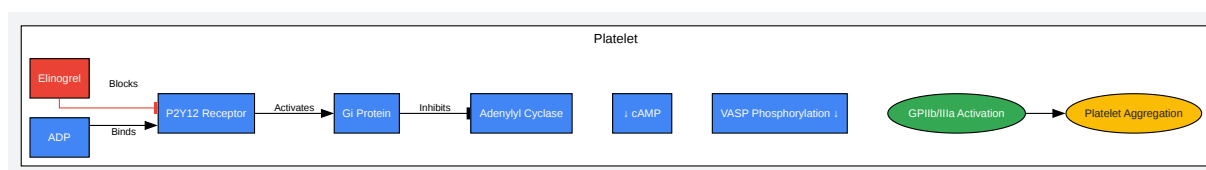
- Apply a piece of filter paper saturated with ferric chloride (FeCl_3) solution to the mesenteric artery to induce endothelial injury and thrombus formation.
- Data Acquisition:
 - Monitor platelet deposition and vessel occlusion using intravital microscopy.

Tail Transection Bleeding Time Assay in Mice (Preclinical)

This model assesses the effect of antiplatelet agents on hemostasis.

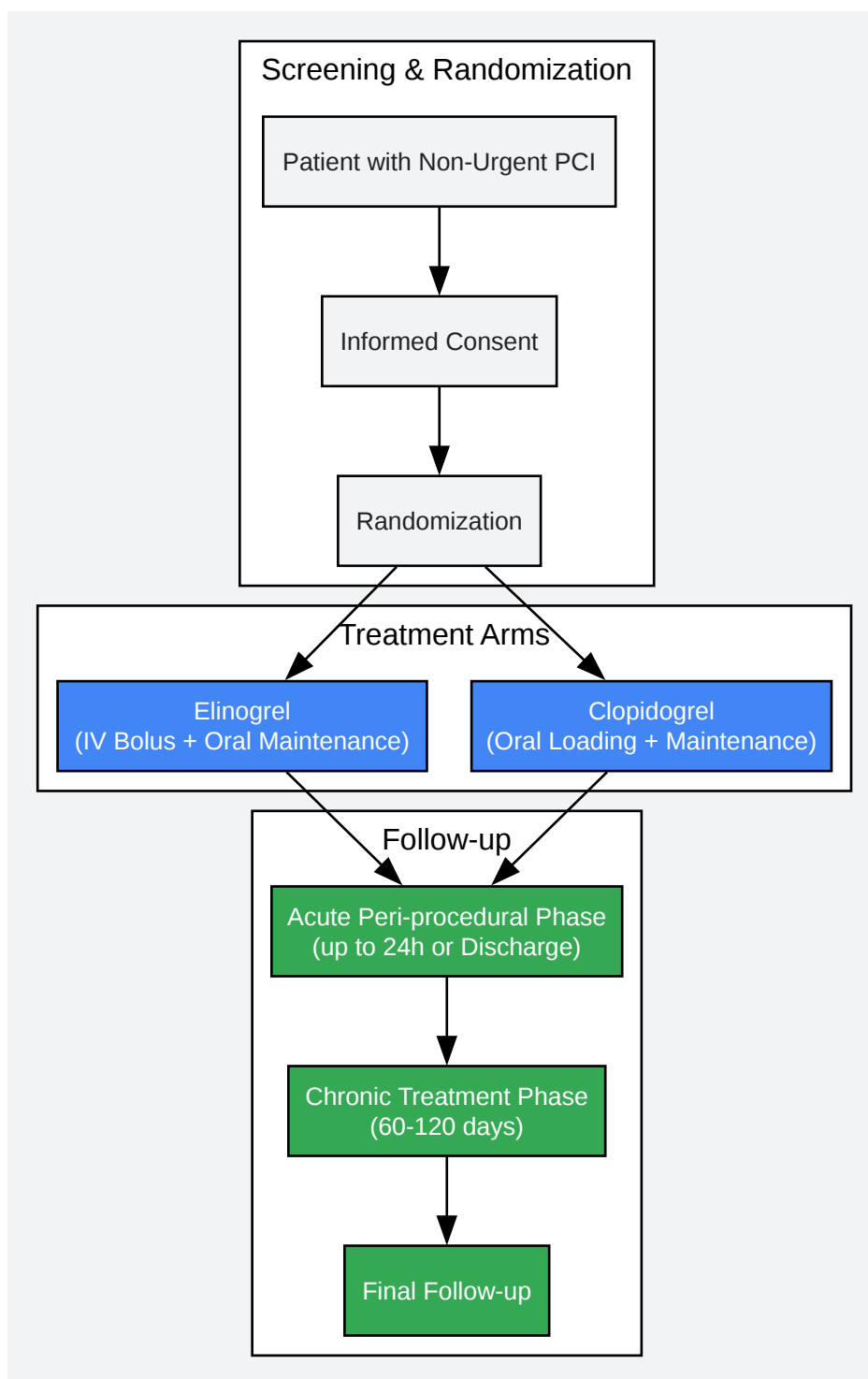
- Animal Preparation:
 - Anesthetize mice and place them in a prone position.
- Bleeding Induction:
 - Transect the tail at a specific diameter.
- Data Collection:
 - Immerse the tail in warm saline and measure the time until bleeding ceases.

Visualizations



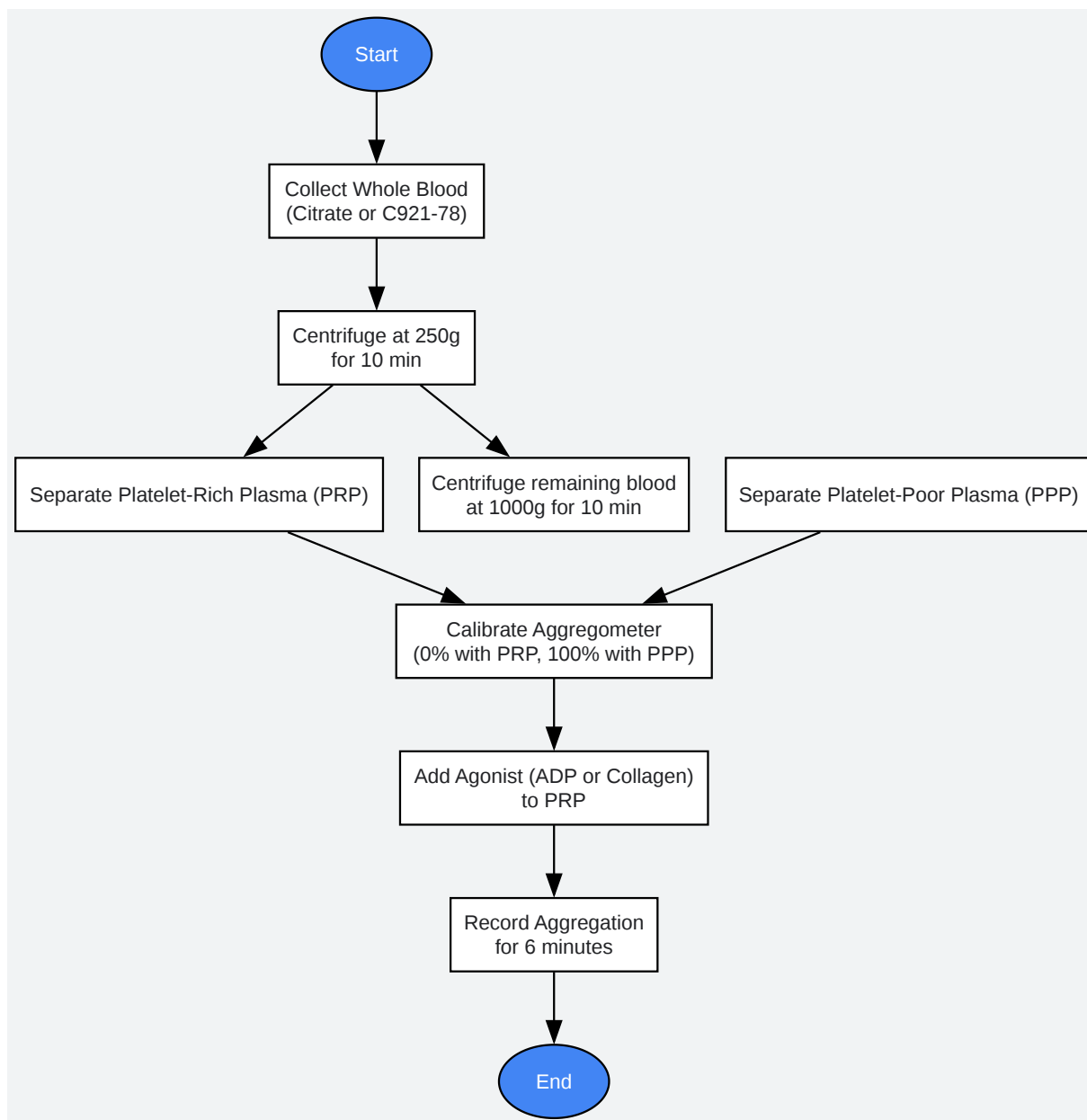
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Caption: P2Y12 signaling pathway and the inhibitory action of **Elinogrel**.



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Caption: Workflow of the INNOVATE-PCI clinical trial.



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Caption: Experimental workflow for Light Transmittance Aggregometry.

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